

# In-Depth Technical Guide: Chemical Structure and Synthesis of Ramiprilat-d5

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## Compound of Interest

Compound Name: *Ramiprilat-d5*

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## Abstract

This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for **Ramiprilat-d5**, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. **Ramiprilat-d5** is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard in bioanalytical assays. This document outlines the key chemical properties, a detailed multi-step synthesis with experimental protocols, and relevant quantitative data. The synthesis involves the preparation of a key deuterated intermediate, (S)-ethyl 2-amino-4-(phenyl-d5)butanoate, its coupling with a bicyclic anhydride, and subsequent deprotection and hydrolysis to yield the final product.

## Chemical Structure and Properties

**Ramiprilat-d5** is an isotopically labeled version of Ramiprilat, where five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering the chemical and biological properties of the molecule.

Chemical Name: (2S,3aS,6aS)-1-[(2S)-2-[[[(1S)-1-Carboxy-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid

Synonyms: **Ramiprilat-d5**(Mixture of Diastereomers), HOE 498 Diacid-d5, Ramipril Diacid-d5

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>23</sub> D <sub>5</sub> N <sub>2</sub> O <sub>5</sub>	[1][2]
Molecular Weight	393.49 g/mol	[1][2]
CAS Number	1356837-92-7	[1]
Appearance	White to off-white solid	[3]
Purity	≥98%	[3]

## Synthesis of Ramiprilat-d5

The synthesis of **Ramiprilat-d5** is a multi-step process that mirrors the synthesis of Ramipril, with the crucial introduction of a deuterium-labeled precursor. The overall strategy involves the synthesis of the deuterated side chain, its coupling to the bicyclic core, and final deprotection/hydrolysis.

## Overall Synthetic Scheme



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Caption: Synthetic pathway for **Ramiprilat-d5**.

## Experimental Protocols

### Step 1: Synthesis of (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate

This key deuterated intermediate is synthesized from benzene-d6 in a multi-step process.

- 1a. Synthesis of Phenyl-d5-acetaldehyde:
  - Protocol: Benzene-d6 is subjected to a Friedel-Crafts acylation with acetyl chloride and aluminum chloride to yield acetophenone-d5. The ketone is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride, followed by oxidation to phenyl-d5-acetaldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).
- 1b. Synthesis of Ethyl 2-keto-4-(phenyl-d5)butanoate:
  - Protocol: Phenyl-d5-acetaldehyde is condensed with diethyl oxalate in the presence of a base like sodium ethoxide to yield the corresponding keto-ester.
- 1c. Synthesis of (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate:
  - Protocol: The keto-ester is subjected to stereoselective reductive amination. This can be achieved using a chiral amine or a chiral catalyst with a reducing agent like sodium cyanoborohydride or through an enzymatic process to yield the desired (S)-enantiomer.

### Step 2: Synthesis of N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine

- Protocol: (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate is coupled with an L-alanine derivative, such as N-benzyloxycarbonyl-L-alanine, using a standard peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF). The protecting group on the alanine nitrogen is then removed. Alternatively, a direct reductive amination of ethyl pyruvate with (S)-Ethyl 2-amino-4-(phenyl-d5)butanoate can be performed.

### Step 3: Synthesis of Ramipril-d5

- Protocol: The dipeptide side chain, N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, is activated, often by conversion to its N-carboxyanhydride using phosgene or a phosgene equivalent like triphosgene. This activated intermediate is then reacted with (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid in a suitable solvent system, often a biphasic mixture of water and an organic solvent like ethyl acetate, in the presence of a base such as sodium carbonate.

#### Step 4: Synthesis of **Ramiprilat-d5** (Hydrolysis)

- Protocol: The ethyl ester of Ramipril-d5 is hydrolyzed to the corresponding dicarboxylic acid, **Ramiprilat-d5**. This is typically achieved by treating Ramipril-d5 with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol. The reaction is monitored by a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The reaction mixture is then acidified to precipitate the product, which is collected by filtration, washed, and dried.

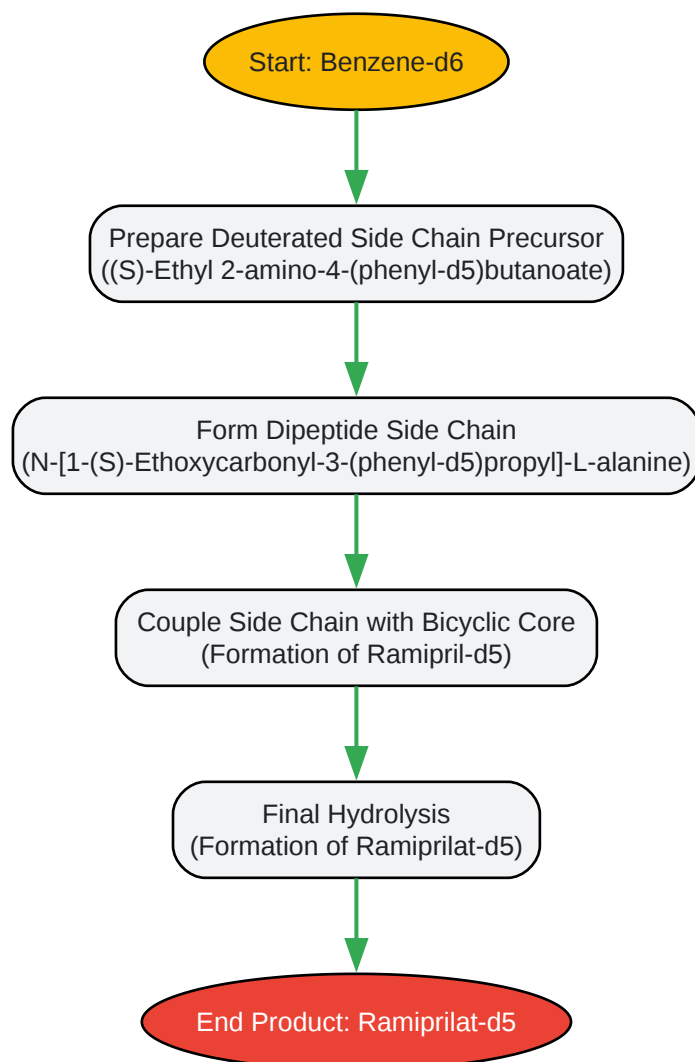
## Quantitative Data for Synthesis

Step	Reactants	Reagents	Solvent	Conditions	Yield (%)	Purity (%)
1c	Ethyl 2-keto-4-(phenyl-d5)butanoate	Chiral amine, NaBH <sub>3</sub> CN	Methanol	0°C to rt, 24h	70-80	>95 (chiral HPLC)
2	(S)-Ethyl 2-amino-4-(phenyl-d5)butanoate, N-Cbz-L-alanine	DCC, HOBT	DCM	0°C to rt, 12h	85-95	>98 (HPLC)
3	N-[1-(S)-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanine, (2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid	Triphosgene, Na <sub>2</sub> CO <sub>3</sub>	Ethyl Acetate/Water	0°C to rt, 6h	75-85	>98 (HPLC)
4	Ramipril-d5	LiOH	THF/Water	rt, 4h	90-98	>99 (HPLC)

Note: The yields and purities are representative and may vary based on the specific reaction conditions and purification methods employed.

## Logical Workflow for Synthesis

The synthesis of **Ramiprilat-d5** follows a logical progression from simple deuterated starting materials to the final complex molecule. The workflow is designed to control stereochemistry at each chiral center and to introduce the deuterium label at an early stage.



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Caption: Logical workflow of **Ramiprilat-d5** synthesis.

## Conclusion

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for **Ramiprilat-d5**. The synthesis is achievable through a convergent strategy that leverages established methods for Ramipril synthesis while incorporating a key deuterated intermediate. The provided experimental protocols and

quantitative data serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry who require high-purity **Ramiprilat-d5** as an internal standard or for other research purposes. Careful control of stereochemistry and reaction conditions is paramount to achieving the desired product with high yield and purity.

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